molecular formula C19H16BrNO B290840 N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide

Cat. No. B290840
M. Wt: 354.2 g/mol
InChI Key: RBIMGIDNYXNNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide, also known as BML-210, is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2 and the modulation of ion channels in the nervous system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may reduce inflammation and pain. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has also been found to modulate the activity of ion channels such as the voltage-gated potassium channel, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, but further research is needed to determine its efficacy in these conditions.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use in lab experiments. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has low solubility in water, which may limit its use in certain assays. It is also important to note that the effects of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide may vary depending on the experimental conditions, such as the dose and route of administration.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of cancer. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to inhibit the growth of cancer cells in vitro, but further research is needed to determine its efficacy in animal models and human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide has been found to have neuroprotective effects in animal models, but further research is needed to determine its efficacy in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide and to optimize its synthesis and purification methods for use in lab experiments.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield N-(4-bromo-3-methylphenyl)-2-(1-naphthyl)acetamide as a white solid. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

properties

Molecular Formula

C19H16BrNO

Molecular Weight

354.2 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H16BrNO/c1-13-11-16(9-10-18(13)20)21-19(22)12-15-7-4-6-14-5-2-3-8-17(14)15/h2-11H,12H2,1H3,(H,21,22)

InChI Key

RBIMGIDNYXNNAV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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